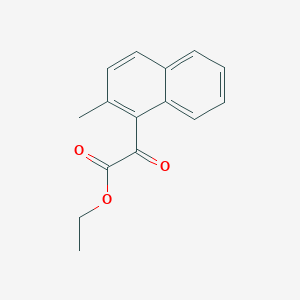

Ethyl 2-methyl-1-naphthoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methyl-1-naphthoylformate is an organic compound with the molecular formula C15H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-naphthoylformate can be synthesized through the esterification of 2-methyl-1-naphthoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-1-naphthoylformate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-methyl-1-naphthoylformic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Ethyl 2-methyl-1-naphthoylformate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that yield derivatives with antimicrobial and anti-inflammatory properties. For example, it can be used to synthesize naphthalene derivatives that exhibit biological activity against certain pathogens.

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in the development of photoinitiators for polymerization processes. Its ability to absorb UV light makes it suitable for applications in coatings, adhesives, and inks, where rapid curing is essential.

Ligands in Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with various metal ions. These complexes are valuable in catalysis and material science, where they can facilitate reactions or enhance material properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of naphthalene-based antimicrobial agents. The derivatives showed significant activity against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this compound.

Case Study 2: Photoinitiator Development

Research focused on modifying this compound to enhance its efficiency as a photoinitiator. The modified compounds exhibited improved performance in UV-curable formulations, leading to faster curing times and better mechanical properties in final products.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-1-naphthoylformate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Ethyl 2-methyl-1-naphthoylformate can be compared with other esters and naphthalene derivatives:

Ethyl acetate: A simple ester with a similar ester functional group but lacks the aromatic naphthalene ring.

Methyl butyrate: Another ester with a different alkyl group and simpler structure.

Ethyl benzoate: Contains an aromatic ring like this compound but with a simpler benzene ring instead of naphthalene .

These comparisons highlight the unique structural features of this compound, such as the presence of the naphthalene ring, which can influence its chemical reactivity and applications.

Activité Biologique

Ethyl 2-methyl-1-naphthoylformate (C15H14O3) is an organic compound with notable applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its structure features a naphthalene ring, which is known for its biological activity, including anti-inflammatory and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 33656-65-4

- SMILES Notation : CCOC(=O)c1cccc2c1c(ccc2C)C(=O)OCC

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.4 |

| A549 | 30.1 |

| HT-29 | 22.7 |

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against clinical isolates of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies, highlighting its potential role in combating antibiotic resistance.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema and levels of inflammatory markers, reinforcing the compound's therapeutic potential in inflammatory diseases.

Propriétés

IUPAC Name |

ethyl 2-(2-methylnaphthalen-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQYTOHXWRLOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.